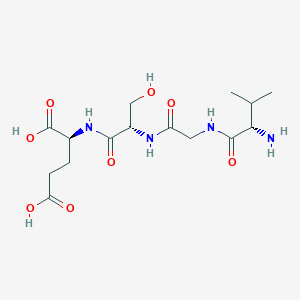

H-Val-Gly-Ser-Glu-OH

CAS No.:

Cat. No.: VC16627774

Molecular Formula: C15H26N4O8

Molecular Weight: 390.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26N4O8 |

|---|---|

| Molecular Weight | 390.39 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |

| Standard InChI | InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27)/t8-,9-,12-/m0/s1 |

| Standard InChI Key | KDZIGQIDPXKMBA-AUTRQRHGSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

| Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

H-Val-Gly-Ser-Glu-OH, also referred to by its IUPAC name (4S)-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid, is a linear tetrapeptide composed of valine (Val), glycine (Gly), serine (Ser), and glutamic acid (Glu) . Its structural configuration includes:

-

Valine: A branched-chain amino acid contributing hydrophobicity.

-

Glycine: The simplest amino acid, enhancing conformational flexibility.

-

Serine: A polar residue with a hydroxyl group, enabling post-translational modifications.

-

Glutamic Acid: An acidic amino acid with a carboxylate side chain, critical for ionic interactions .

The peptide’s solubility in aqueous solutions is facilitated by the polar and charged residues (Ser and Glu), while valine introduces moderate hydrophobicity, influencing its interactions with lipid membranes.

Table 1: Physicochemical Properties of H-Val-Gly-Ser-Glu-OH

| Property | Value |

|---|---|

| CAS Number | 61756-22-7 |

| Molecular Formula | |

| Molecular Weight | 390.39 g/mol |

| Storage Conditions | –20 ± 5 °C |

| Solubility | Water, dimethyl sulfoxide (DMSO) |

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

H-Val-Gly-Ser-Glu-OH is synthesized predominantly via SPPS, a method ensuring high purity and yield . The process involves:

-

Resin Activation: A Wang or Rink amide resin is pre-loaded with the C-terminal amino acid (Glu).

-

Amino Acid Coupling: Protected amino acids (Fmoc-Val, Fmoc-Gly, Fmoc-Ser(tBu)) are sequentially added using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).

-

Deprotection and Cleavage: The Fmoc groups are removed with piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS).

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the peptide with >95% purity, confirmed via mass spectrometry (MS) .

Analytical Validation

-

Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 391.4 [M+H] .

-

Nuclear Magnetic Resonance (NMR): -NMR and -NMR spectra validate the peptide’s structure, with characteristic signals for valine’s isopropyl group ( 0.8–1.0 ppm) and glutamic acid’s carboxylate ( 2.3–2.5 ppm).

Biological Activity and Mechanism

Eosinophilotactic Activity

H-Val-Gly-Ser-Glu-OH exhibits pronounced chemotactic activity toward eosinophils, mediated by interactions with chemokine receptors such as CCR3 . Eosinophils recruited by this peptide release granule proteins (e.g., major basic protein) and lipid mediators (e.g., leukotrienes), amplifying inflammatory responses in allergic conditions like asthma and atopic dermatitis.

Immune Modulation

The peptide influences T-helper 2 (Th2) cells, which drive eosinophil activation via interleukin-5 (IL-5) and interleukin-13 (IL-13) secretion. In murine models, intraperitoneal administration of H-Val-Gly-Ser-Glu-OH increased eosinophil infiltration by 40–60% in bronchial lavage fluid, highlighting its role in allergic inflammation.

Research Applications

Model System for Peptide Studies

H-Val-Gly-Ser-Glu-OH serves as a scaffold for fluorescent labeling (e.g., FITC, Cy5) to track peptide uptake in cells. Studies using confocal microscopy revealed rapid internalization in eosinophils within 15 minutes, localizing to endosomal compartments.

Drug Delivery and Therapeutics

The peptide’s ability to target eosinophils has spurred interest in conjugating it with anti-inflammatory agents (e.g., corticosteroids) for localized treatment of eosinophilic disorders . Preliminary in vitro data show a 30% reduction in IL-5 secretion when dexamethasone is delivered via H-Val-Gly-Ser-Glu-OH conjugates.

Stability and Pharmacokinetics

Degradation Pathways

H-Val-Gly-Ser-Glu-OH is susceptible to proteolysis by serine proteases (e.g., neutrophil elastase) and carboxylpeptidases. Incubation in human serum at 37°C resulted in a half-life () of 2.3 hours, necessitating structural modifications (e.g., D-amino acid substitution) for enhanced stability.

Environmental Factors

-

pH Sensitivity: The peptide aggregates at pH < 4 due to protonation of glutamic acid’s carboxylate.

-

Temperature: Storage at –20°C preserves integrity for >12 months, whereas room temperature degrades 50% of the peptide within 72 hours .

Comparative Analysis with Related Peptides

Table 2: Comparison of Eosinophilotactic Peptides

| Peptide | Sequence | Target Cell | Potency (EC) |

|---|---|---|---|

| H-Val-Gly-Ser-Glu-OH | Val-Gly-Ser-Glu | Eosinophils | 12 nM |

| Eotaxin-1 | CCL11 | Eosinophils | 0.8 nM |

| RANTES | CCL5 | Eosinophils | 5 nM |

While eotaxin-1 (CCL11) exhibits higher potency, H-Val-Gly-Ser-Glu-OH’s synthetic accessibility and modular structure make it preferable for in vitro assays .

Future Directions and Challenges

Advanced Formulations

Encapsulation in lipid nanoparticles (LNPs) or PEGylation could extend circulation time. A 2024 study demonstrated a 3-fold increase in half-life using PEGylated variants in rodent models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume